(E)-ethyl 3-(naphthalen-2-yl)but-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-ethyl 3-(naphthalen-2-yl)but-2-enoate is an organic compound characterized by its unique structure, which includes a naphthalene ring and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-ethyl 3-(naphthalen-2-yl)but-2-enoate typically involves the reaction of naphthalene derivatives with ethyl acrylate under specific conditions. One common method includes the use of a palladium-catalyzed Heck reaction, where naphthalene-2-boronic acid reacts with ethyl acrylate in the presence of a palladium catalyst and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-ethyl 3-(naphthalen-2-yl)but-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of naphthalene-2-carboxylic acid or naphthalene-2-one.
Reduction: Formation of ethyl 3-(naphthalen-2-yl)but-2-en-1-ol.
Substitution: Formation of nitro or halogenated derivatives of the naphthalene ring.
Scientific Research Applications
(E)-ethyl 3-(naphthalen-2-yl)but-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of (E)-ethyl 3-(naphthalen-2-yl)but-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in biological systems, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways can vary based on the specific context of its use .
Comparison with Similar Compounds
Similar Compounds
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: A compound with a similar naphthalene ring structure but different functional groups.
2-Naphthol: A simpler naphthalene derivative used in various organic syntheses.
Uniqueness
Its ability to undergo a variety of chemical reactions and its potential use in diverse fields make it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C16H16O2 |
---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
ethyl (E)-3-naphthalen-2-ylbut-2-enoate |
InChI |
InChI=1S/C16H16O2/c1-3-18-16(17)10-12(2)14-9-8-13-6-4-5-7-15(13)11-14/h4-11H,3H2,1-2H3/b12-10+ |
InChI Key |
NBMFXMLKJYHCCV-ZRDIBKRKSA-N |
Isomeric SMILES |
CCOC(=O)/C=C(\C)/C1=CC2=CC=CC=C2C=C1 |
Canonical SMILES |
CCOC(=O)C=C(C)C1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.